methyl N-[(2,4-dichlorophenoxy)acetyl]tryptophanate
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Overview
Description
Methyl N-[(2,4-dichlorophenoxy)acetyl]tryptophanate is an organic compound with the molecular formula C20H18Cl2N2O4 It is a derivative of tryptophan, an essential amino acid, and contains a dichlorophenoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2,4-dichlorophenoxy)acetyl]tryptophanate typically involves the acylation of tryptophan with 2,4-dichlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(2,4-dichlorophenoxy)acetyl]tryptophanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the tryptophan moiety.
Reduction: Reduced forms of the dichlorophenoxyacetyl group.
Substitution: Substituted derivatives at the dichlorophenoxy group.
Scientific Research Applications
Methyl N-[(2,4-dichlorophenoxy)acetyl]tryptophanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl N-[(2,4-dichlorophenoxy)acetyl]tryptophanate involves its interaction with specific molecular targets, such as enzymes and receptors. The dichlorophenoxyacetyl group is known to mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various effects, including inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Methyl N-acetyl-L-tryptophanate: A similar compound with an acetyl group instead of a dichlorophenoxyacetyl group.
2,4-Dichlorophenoxyacetic acid: A related compound used as a herbicide.
Uniqueness
Methyl N-[(2,4-dichlorophenoxy)acetyl]tryptophanate is unique due to the presence of both the tryptophan and dichlorophenoxyacetyl moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H18Cl2N2O4 |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C20H18Cl2N2O4/c1-27-20(26)17(8-12-10-23-16-5-3-2-4-14(12)16)24-19(25)11-28-18-7-6-13(21)9-15(18)22/h2-7,9-10,17,23H,8,11H2,1H3,(H,24,25) |
InChI Key |
UOFFMXOFBLMMIF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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